Cas no 1928-44-5 (Octyl (2,4-dichlorophenoxy)acetate)
Octyl (2,4-dichlorophenoxy)acetate Chemical and Physical Properties
Names and Identifiers
-
- Octyl (2,4-dichlorophenoxy)acetate
- (2,4-dichlorophenoxy)acetic acid octyl ester
- octyl 2-(2,4-dichlorophenoxy)acetate
- 2,4-D Octyl ester
- 2,4-Dichlorphenoxyacetic acid octyl ester
- 2,4-Dichlorphenoxyessigsaeure-n-octylester
- EINECS 217-674-9
- Octyl 2,4-dichlorophenoxyacetate
- Octyl ester of 2,4-D
- 2,4-D-Octyl ester
- octyl 2,4-dichloro-phenoxyacetate
- Acetic acid, 2,4-dichlorophenoxy-, octyl ester
- NSC78930
- Acetic acid,4-dichlorophenoxy-, octyl ester
- NSC-78930
- NCIOpen2_008946
- AI3-16687
- UNII-NC48Z1B15S
- Oktylester 2,4-dichlorfenoxyoctove [Czech]
- Oktylester 2,4-dichlorfenoxyoctove
- 2,4-D-octyl
- Acetic acid, 2-(2,4-dichlorophenoxy)-, octyl ester
- NS00026288
- 2,4-D-octyl [ISO]
- Q27284791
- Acetic acid,4-dichlorophenoxy)-, octyl ester
- octyl 2-[2,4-bis(chloranyl)phenoxy]ethanoate
- Acetic acid, (2,4-dichlorophenoxy)-, octyl ester
- 2-(2,4-dichlorophenoxy)acetic acid octyl ester
- 2,4-(Dichlorphenoxy)acetic acid octyl ester
- BRN 2336407
- NSC 78930
- 2,4-dichloro-phenoxyacetic acid octyl ester
- A813605
- 1928-44-5
- DTXSID00172877
- NC48Z1B15S
-
- Inchi: 1S/C16H22Cl2O3/c1-2-3-4-5-6-7-10-20-16(19)12-21-15-9-8-13(17)11-14(15)18/h8-9,11H,2-7,10,12H2,1H3
- InChI Key: JWEDKKSQRXHXJD-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1OCC(=O)OCCCCCCCC)Cl
Computed Properties
- Exact Mass: 332.09500
- Monoisotopic Mass: 332.0946
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 11
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.1506 (rough estimate)
- Boiling Point: 449.37°C (rough estimate)
- Flash Point: 139.6°C
- Refractive Index: 1.5810 (estimate)
- PSA: 35.53000
- LogP: 5.27590
Octyl (2,4-dichlorophenoxy)acetate Security Information
- Storage Condition:Store at ambient temperature with open vents
- Safety Term:3.2
- Hazard Level:3.2
Octyl (2,4-dichlorophenoxy)acetate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Octyl (2,4-dichlorophenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O231310-25mg |
Octyl (2,4-dichlorophenoxy)acetate |
1928-44-5 | 25mg |
$ 235.00 | 2022-06-03 | ||
| TRC | O231310-50mg |
Octyl (2,4-dichlorophenoxy)acetate |
1928-44-5 | 50mg |
$ 390.00 | 2022-06-03 | ||
| TRC | O231310-100mg |
Octyl (2,4-dichlorophenoxy)acetate |
1928-44-5 | 100mg |
$ 620.00 | 2022-06-03 | ||
| A2B Chem LLC | AB14277-25mg |
Octyl (2,4-dichlorophenoxy)acetate |
1928-44-5 | 25mg |
$225.00 | 2024-04-20 | ||
| A2B Chem LLC | AB14277-50mg |
Octyl (2,4-dichlorophenoxy)acetate |
1928-44-5 | 50mg |
$300.00 | 2024-04-20 | ||
| A2B Chem LLC | AB14277-100mg |
Octyl (2,4-dichlorophenoxy)acetate |
1928-44-5 | 100mg |
$413.00 | 2024-04-20 | ||
| A2B Chem LLC | AB14277-250mg |
Octyl (2,4-dichlorophenoxy)acetate |
1928-44-5 | 250mg |
$725.00 | 2024-04-20 |
Octyl (2,4-dichlorophenoxy)acetate Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on Octyl (2,4-dichlorophenoxy)acetate
Professional Introduction to Octyl (2,4-dichlorophenoxy)acetate (CAS No. 1928-44-5)
Octyl (2,4-dichlorophenoxy)acetate, commonly identified by its CAS number 1928-44-5, is a compound of significant interest in the field of agrochemicals and pharmaceutical research. This ester derivative, featuring a octyl moiety linked to a phenoxyacetic acid backbone with 2,4-dichlorophenoxy substitution, has garnered attention due to its versatile applications and the growing body of research exploring its potential benefits.
The chemical structure of Octyl (2,4-dichlorophenoxy)acetate consists of an octyl group attached to the carboxylic acid moiety of 2,4-dichlorophenoxyacetic acid. This configuration imparts unique physicochemical properties that make it suitable for various industrial and laboratory applications. The presence of chlorine atoms at the 2 and 4 positions of the phenyl ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
In recent years, research on Octyl (2,4-dichlorophenoxy)acetate has expanded beyond traditional agrochemical uses. Studies have begun to explore its potential in pharmaceutical applications, particularly in the development of novel drugs targeting specific biological pathways. The compound's ability to interact with various enzymes and receptors has been a focal point for researchers seeking innovative therapeutic agents.
One of the most compelling areas of research involves the use of Octyl (2,4-dichlorophenoxy)acetate as a precursor in synthesizing bioactive molecules. Its structural framework allows for modifications that can enhance drug efficacy and reduce side effects. For instance, researchers have investigated its role in developing compounds that exhibit potent anti-inflammatory properties by modulating cytokine production and signaling pathways.
The agrochemical industry continues to leverage Octyl (2,4-dichlorophenoxy)acetate for its role as an active ingredient in herbicides and pesticides. Its efficacy in controlling unwanted vegetation and pests has been well-documented, making it a staple in formulations designed to protect crops. However, ongoing research aims to optimize its application methods to minimize environmental impact while maintaining high performance.
Environmental considerations have also driven innovation in the use of Octyl (2,4-dichlorophenoxy)acetate. Scientists are exploring biodegradable derivatives and formulations that reduce persistence in soil and water systems. These efforts align with global initiatives to promote sustainable agricultural practices without compromising productivity.
The pharmaceutical applications of Octyl (2,4-dichlorophenoxy)acetate extend to the development of next-generation antifungal agents. Its structural similarity to known antifungals has prompted investigations into its potential as a broad-spectrum treatment for resistant fungal infections. Preliminary studies suggest that modifications to its molecular structure could enhance its antifungal activity while maintaining safety profiles suitable for human use.
In conclusion, Octyl (2,4-dichlorophenoxy)acetate (CAS No. 1928-44-5) represents a compound with multifaceted applications across both agrochemicals and pharmaceuticals. Its unique chemical properties have positioned it as a key intermediate in synthetic chemistry, while ongoing research continues to uncover new possibilities for its use in drug development and sustainable agriculture. As scientific understanding advances, the potential uses for this versatile compound are likely to expand further.
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